molecular formula C14H19N3O2 B1326716 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1232838-56-0

3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B1326716
CAS RN: 1232838-56-0
M. Wt: 261.32 g/mol
InChI Key: XQTCZZYNNGCGLN-UHFFFAOYSA-N
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Description

The compound "3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of ATP-competitive kinase inhibitors .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence has been reported for a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This method is noted for its operational ease, short reaction time, and the fact that isolation and purification of the intermediate are not required . Similarly, the synthesis of Schiff bases derived from pyrazolone compounds involves the condensation of 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one with various aromatic amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using spectroscopic techniques such as IR, 1H and 13C NMR, and X-ray crystallography. For example, Schiff bases derived from pyrazolone compounds have been characterized using these methods, revealing that they exist in the amine-one tautomeric form in the solid state . Additionally, the crystallographic study of related compounds has provided insights into their conformational differences and tautomeric equilibria .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, forming complexes with metals or undergoing condensation reactions with other compounds. The Schiff bases mentioned earlier react with copper(II) to form mononuclear octahedral complexes, which have been characterized by analytical and spectroscopic data, including ESR studies . The reactivity of these compounds underlines their potential utility in coordination chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the Schiff bases derived from pyrazolone compounds exhibit a distorted octahedral geometry around the metal ion in their complexes, which is consistent with their magnetic moment measurements and thermal analyses . The crystal structure analyses of related compounds have also revealed details about their density and unit cell parameters, which are important for understanding their solid-state properties .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing various pyrazole derivatives, including ones similar to the compound , exploring their chemical structures and properties. Studies such as those conducted by Hayvalı et al. (2010) and Wu et al. (2010) have synthesized Schiff base ligands and benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, respectively, characterizing them using spectroscopic and crystallographic techniques. These studies provide foundational knowledge on the synthesis routes and structural characteristics of these compounds, highlighting their versatility and potential for further functional modification and application in material science and chemistry.

  • Hayvalı, Unver, & Svoboda, 2010
  • Wu, Ma, Yan, & Yang, 2010The compound and its derivatives have been utilized as intermediates in catalyzed synthesis reactions, contributing to the development of green chemistry practices. For instance, research by Ren et al. (2015) showcases the use of PEG1000-based dicationic acidic ionic liquid for the efficient synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, demonstrating the compound's role in promoting environmentally friendly synthesis methods.

Further studies explore the functional modification of materials using pyrazole derivatives. Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, enhancing the materials' thermal stability and biological activities. This research suggests potential applications in developing new materials with tailored properties for medical and engineering applications.

Another area of application for pyrazole derivatives is in corrosion inhibition. Chetouani et al. (2005) demonstrated the effectiveness of bipyrazolic compounds in inhibiting the corrosion of pure iron in acidic media. This research opens up avenues for the use of such compounds in protecting metals and alloys from corrosion, relevant in industrial processes and materials preservation.

  • Chetouani, Hammouti, Benhadda, & Daoudi, 2005These studies collectively indicate the broad scientific research applications of "3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine" and its derivatives, spanning from synthetic chemistry and catalysis to materials science and corrosion inhibition. Their diverse functionalities and properties underscore the compound's versatility and potential for further exploration in various scientific fields.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some pyrazole derivatives are used in medicinal chemistry due to their diverse biological activities .

Safety and Hazards

Without specific studies or safety data sheets, it’s difficult to provide accurate information on the safety and hazards of this compound .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

5-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)14(15)17-16-13/h6-8H,4-5H2,1-3H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTCZZYNNGCGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C(=NN2)N)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine

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